molecular formula C17H14ClF2NO3 B11089141 Ethyl (4-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}phenyl)acetate

Ethyl (4-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}phenyl)acetate

Cat. No.: B11089141
M. Wt: 353.7 g/mol
InChI Key: TZJUPRVWLGBOET-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[(2-CHLORO-4,5-DIFLUOROBENZOYL)AMINO]PHENYL}ACETATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a chlorinated and fluorinated benzoyl moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(2-CHLORO-4,5-DIFLUOROBENZOYL)AMINO]PHENYL}ACETATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-aminophenylacetic acid with 2-chloro-4,5-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The resulting intermediate is then esterified with ethanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated purification systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(2-CHLORO-4,5-DIFLUOROBENZOYL)AMINO]PHENYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated and fluorinated benzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{4-[(2-CHLORO-4,5-DIFLUOROBENZOYL)AMINO]PHENYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(2-CHLORO-4,5-DIFLUOROBENZOYL)AMINO]PHENYL}ACETATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The chlorinated and fluorinated benzoyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{4-[(2-CHLORO-4,5-DIFLUOROBENZOYL)AMINO]PHENYL}ACETATE: Unique due to its specific substitution pattern on the benzoyl group.

    ETHYL 2-{4-[(2-CHLORO-4,5-DIFLUOROBENZOYL)AMINO]THIAZOL-4-YL}ACETATE: Similar structure but with a thiazole ring, offering different biological activities.

    ETHYL 2,4-DICHLOROPYRIMIDINE-5-CARBOXYLATE: Another related compound with a pyrimidine ring, used in different chemical and biological contexts.

Uniqueness

ETHYL 2-{4-[(2-CHLORO-4,5-DIFLUOROBENZOYL)AMINO]PHENYL}ACETATE stands out due to its specific combination of chlorination and fluorination on the benzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClF2NO3

Molecular Weight

353.7 g/mol

IUPAC Name

ethyl 2-[4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]acetate

InChI

InChI=1S/C17H14ClF2NO3/c1-2-24-16(22)7-10-3-5-11(6-4-10)21-17(23)12-8-14(19)15(20)9-13(12)18/h3-6,8-9H,2,7H2,1H3,(H,21,23)

InChI Key

TZJUPRVWLGBOET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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